8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a sec-butylamino group, two methyl groups, a phenethyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with sec-butylamine and phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can target the purine core or the phenethyl group, potentially yielding reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It may interact with enzymes or receptors, making it a candidate for drug development and biochemical research.
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its interaction with biological targets.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Similar purine structure but with different substituents.
Theophylline (1,3-dimethylxanthine): Another purine derivative with therapeutic applications.
Adenosine (6-amino-9-β-D-ribofuranosyl-9H-purine): A naturally occurring purine nucleoside.
Uniqueness: 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its sec-butylamino and phenethyl groups differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-5-13(2)20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-11-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZICFEFVZAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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